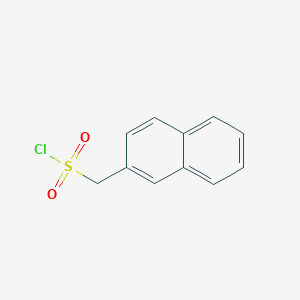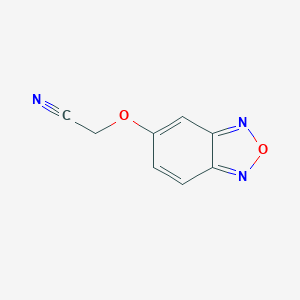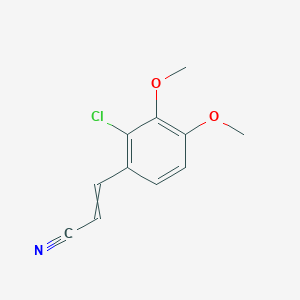
Naphthalen-2-ylmethanesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-ylmethanesulfonyl Chloride (NMSC) is an organic compound used in a variety of scientific applications. It is a colorless, odorless, crystalline solid that is highly soluble in water and other organic solvents. It is a versatile reagent used in organic synthesis, chromatography, and as a catalyst in organic reactions. NMSC is also used as a biochemical and physiological tool for studying the structure and function of biological systems.
Applications De Recherche Scientifique
Synthesis of 1,3-Dihydroxynaphthalene
One application of Naphthalen-2-ylmethanesulfonyl Chloride in scientific research involves the synthesis of 1,3-dihydroxynaphthalene, a compound reviewed for its various synthesis routes and applications. The preferred method for its synthesis is photocatalytic oxidation in aqueous nano-TiO2 suspension due to its simplicity and eco-friendly process. This method demonstrates the compound's potential in sustainable chemistry applications (Zhang You-lan, 2005).
Mass Transfer Measurements Using Naphthalene Sublimation
Naphthalene sublimation is a technique widely used to study mass and heat transfer in various applications. This method is particularly advantageous in complex flows and geometries, offering accurate and detailed measurements of local transfer coefficients. Such studies underscore the relevance of naphthalene derivatives in enhancing our understanding of mass transfer phenomena (R. J. Goldstein & H. H. Cho, 1995).
Environmental Impacts of Naphthalene
Research on naphthalene's sources and environmental exposures highlights its classification as a possible human carcinogen and its widespread presence in both indoor and outdoor air. The study reviews the emissions from combustion and off-gassing from its use as a deodorizer, repellent, and fumigant, contributing to understanding its environmental health risks (C. Jia & S. Batterman, 2010).
Wastewater Purification
The combined electron-beam and biological purification method demonstrates the potential of this compound derivatives in treating industrial wastewater contaminated with non-biodegradable surfactants. This innovative approach, which involves the degradation of surfactants to biodegradable products followed by biological purification, has found practical applications, showcasing the compound's utility in environmental remediation (A. K. Pikaev et al., 1997).
Safety and Hazards
Naphthalen-2-ylmethanesulfonyl Chloride is classified as dangerous with the signal word "Danger" . It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
naphthalen-2-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHVZZODQMXUDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161448-78-8 |
Source


|
| Record name | naphthalen-2-ylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)



![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)




